molecular formula C15H20N4O3S B2519403 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034320-51-7

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2519403
CAS No.: 2034320-51-7
M. Wt: 336.41
InChI Key: VZXGWHZKAGGPBQ-UHFFFAOYSA-N
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Description

1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic chemical compound offered for research purposes. This molecule features a piperidine core substituted with a 1,2,3-triazole group and a (4-methoxy-3-methylphenyl)sulfonyl moiety, a structure that may be of interest in medicinal chemistry and drug discovery programs . Compounds containing sulfonyl and triazole functional groups are often investigated for their potential biological activities and as building blocks in the synthesis of more complex molecules . Researchers can utilize this chemical as a key intermediate or precursor in developing novel therapeutic agents. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. The specific mechanism of action, primary research applications, and physicochemical data for this compound were not located and need to be filled in by a subject matter expert.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGWHZKAGGPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine C₁₃H₁₉NO₃S 269.36 Sulfonyl group, methoxy-methylphenyl Lacks triazole moiety; simpler structure with reduced hydrogen-bonding potential.
1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine C₁₉H₁₉ClN₄O₂S 402.90 Biphenyl-chloro group, triazole Bulkier biphenyl group increases steric hindrance; chlorine adds lipophilicity.
1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one C₁₈H₂₄N₄O₅S 408.50 Methylsulfonyl-piperidine, triazolone, ketone Triazolone ring replaces triazole; ketone group alters electronic properties.
4-(2-Fluoro-4-nitrophenoxy)-1-[[2-(formylhydroxyamino)-2-phenylethyl]sulfonyl]piperidine Not specified N/A Fluoro-nitro phenoxy, formylhydroxyamino-phenylethyl Complex substituents increase molecular weight and potential metabolic instability.

Physicochemical Properties

  • Solubility : The target compound’s sulfonyl and triazole groups enhance water solubility compared to purely aromatic analogues (e.g., biphenyl derivative in ) .
  • Lipophilicity : The 4-methoxy-3-methylphenyl group increases logP compared to unsubstituted phenylsulfonyl derivatives .

Crystallographic Analysis

  • Puckering analysis () may apply to the piperidine ring’s conformation .

Q & A

Q. Resolving Contradictions :

  • Compare assay conditions (e.g., pH, solvent) across studies. For instance, antioxidant activity in piperidine derivatives varies with DPPH assay protocols .
  • Use computational modeling (e.g., molecular docking) to predict how substituent changes impact target binding .

What analytical techniques are most suitable for purity assessment and structural confirmation?

Basic Research Question

  • Purity Analysis :
    • HPLC : Employ a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for resolving polar impurities .
    • Mass Spectrometry (MS) : Confirm molecular weight and detect trace byproducts .
  • Structural Confirmation :
    • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for sulfonyl-benzimidazole analogs .
    • NMR : Use ¹H/¹³C NMR to verify substituent positions, particularly distinguishing between triazole regioisomers .

What biological targets or pathways are associated with this compound, and how can its mechanism of action be elucidated?

Basic Research Question

  • Antimicrobial Activity : Piperidine derivatives with sulfonyl and triazole groups inhibit microbial growth via membrane disruption or enzyme inhibition (e.g., C. albicans and A. niger targets) .
  • Enzyme Inhibition : The sulfonyl group may interact with serine hydrolases, while the triazole moiety could chelate metal ions in active sites .
  • Antioxidant Potential : Methoxy substituents enhance radical scavenging, as seen in DPPH assays .

Q. Methodological Insight :

  • Perform enzyme kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
  • Use fluorescence-based assays to study receptor binding in real-time .

How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Question

  • Solubility Enhancement :
    • Introduce hydrophilic groups (e.g., hydroxyl) or formulate as salts (e.g., hydrochloride) .
    • Use co-solvents like PEG-400 in preclinical formulations .
  • Metabolic Stability :
    • Replace labile groups (e.g., ester linkages) with bioisosteres. Fluorination at the phenyl ring can reduce oxidative metabolism .
    • Conduct microsomal stability assays to identify metabolic hotspots .
  • Toxicity Screening :
    • Evaluate hepatotoxicity via ALT/AST markers in cell cultures .

What computational strategies can predict the compound’s interactions with novel biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Prioritize targets based on triazole’s affinity for zinc-containing enzymes .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design derivatives .
  • MD Simulations : Assess binding stability over time, particularly for sulfonyl-group interactions with hydrophobic pockets .

How does the stereochemistry of the piperidine ring influence pharmacological activity?

Advanced Research Question

  • Piperidine chair conformations affect substituent orientation. For example, axial vs. equatorial positioning of the triazole group can alter receptor binding .
  • Case Study : (3R,4R)-configured piperidine derivatives show enhanced neuroprotective effects compared to their enantiomers .
  • Methodology : Synthesize enantiopure analogs via chiral catalysts or chromatographic separation, then compare IC₅₀ values in target assays .

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